Cas no 21848-62-4 ((6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline)

(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline structure
21848-62-4 structure
商品名:(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline
CAS番号:21848-62-4
MF:C20H23NO4
メガワット:341.40092
CID:1404258
PubChem ID:30835

(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline 化学的及び物理的性質

名前と識別子

    • (6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline
    • (+)-norglausine
    • (-)-norglaucine
    • O,O-Dimethyllaurelliptine
    • Norglaucine
    • d-N-Norglaucine
    • (+)-norglaucine
    • AC1L1KCV
    • N-demethyl glaucine
    • 1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
    • Laurelliptine, O,O'-dimethyl-
    • (+)-N-Norglaucine
    • 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-, (S)-
    • Norglaucin
    • (+)-norglausine; (-)-norglaucine; O,O-Dimethyllaurelliptine; Norglaucine; d-N-Norglaucine; (+)-norglaucine; norglaucine; AC1L1KCV; N-demethyl glaucine; 1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline; Laurelliptine, O,O'-dimethyl-; (+)-N-Norglaucine; 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-, (S)-; Norglaucin;
    • MZSUVQFIWWXTFR-AWEZNQCLSA-N
    • 21848-62-4
    • (6aS)-1, 2, 9, 10-tetramethoxy-5, 6, 6a, 7-tetrahydro-4H-dibenzo[de, g]quinoline
    • HY-N9339
    • DTXSID00176254
    • AKOS040763720
    • Laurelliptine, O,O'-dimethyl- (7CI)
    • CS-0159482
    • 1,2,9,10-Tetramethoxy-6a-alpha-noraporphine
    • CHEBI:181571
    • 6a-alpha-NORAPORPHINE, 1,2,9,10-TETRAMETHOXY-
    • DA-76264
    • インチ: InChI=1S/C20H23NO4/c1-22-15-9-12-7-14-18-11(5-6-21-14)8-17(24-3)20(25-4)19(18)13(12)10-16(15)23-2/h8-10,14,21H,5-7H2,1-4H3/t14-/m0/s1
    • InChIKey: MZSUVQFIWWXTFR-AWEZNQCLSA-N
    • ほほえんだ: COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC

計算された属性

  • せいみつぶんしりょう: 341.16279
  • どういたいしつりょう: 341.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 461
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 49Ų

じっけんとくせい

  • 密度みつど: 1.2064 (rough estimate)
  • ふってん: 477.03°C (rough estimate)
  • 屈折率: 1.5614 (estimate)
  • PSA: 48.95

(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN6849-5 mg
Norglaucine
21848-62-4 98%
5mg
¥ 5,320 2023-07-10
TargetMol Chemicals
TN6849-1 ml * 10 mm
Norglaucine
21848-62-4
1 ml * 10 mm
¥ 5420 2024-07-19
TargetMol Chemicals
TN6849-1 mL * 10 mM (in DMSO)
Norglaucine
21848-62-4 98%
1 mL * 10 mM (in DMSO)
¥ 5420 2023-09-15
TargetMol Chemicals
TN6849-5mg
Norglaucine
21848-62-4
5mg
¥ 5320 2024-07-19

(6as)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline 関連文献

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:21848-62-4)Norglaucine
TBW01105
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ